molecular formula C15H19N3O B2456153 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline CAS No. 1274016-72-6

2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline

Cat. No.: B2456153
CAS No.: 1274016-72-6
M. Wt: 257.337
InChI Key: LDRYDFUJCAGSQN-UHFFFAOYSA-N
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Description

2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule features a quinoxaline scaffold, a structure prevalent in pharmacologically active agents, linked via an ether bridge to a piperidine ring, a common feature in molecules designed to interact with biological targets . While the specific biological data for this compound requires further investigation, its core structure is highly analogous to compounds known to function as potent inhibitors of receptor tyrosine kinases (RTKs) . Kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of various diseases, including cancer. Therefore, this compound serves as a valuable chemical tool for researchers exploring new pathways in targeted cancer therapy and signal transduction inhibition . The piperidine moiety is a frequent component in FDA-approved drug molecules, often contributing to desired pharmacokinetic properties and target binding affinity . As a research chemical, this compound provides a versatile intermediate or a lead compound for the synthesis and development of novel therapeutic agents. It is intended for use in controlled laboratory settings to study enzyme inhibition, cellular proliferation, and structure-activity relationships (SAR). This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Certificate of Analysis for specific handling and storage information.

Properties

IUPAC Name

2-methyl-3-(piperidin-4-ylmethoxy)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-15(19-10-12-6-8-16-9-7-12)18-14-5-3-2-4-13(14)17-11/h2-5,12,16H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRYDFUJCAGSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OCC3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoxaline Synthesis: Condensation of o-Phenylenediamines and 1,2-Diketones

The quinoxaline scaffold is traditionally synthesized via condensation reactions between o-phenylenediamines and 1,2-diketones. For 2-methyl-3-[(piperidin-4-yl)methoxy]quinoxaline, this method requires precursors with pre-installed methyl and methoxy groups. However, the direct incorporation of a piperidin-4-ylmethoxy group at position 3 is challenging due to steric and electronic factors.

Synthesis of 3-Hydroxy-2-methylquinoxaline

A critical intermediate is 3-hydroxy-2-methylquinoxaline, which can be functionalized to introduce the piperidine moiety. This compound is synthesized by condensing 4-methyl-1,2-phenylenediamine with glyoxal under acidic conditions. The hydroxyl group at position 3 is then activated for subsequent alkylation or nucleophilic substitution.

Introducing the Piperidin-4-ylmethoxy Group

Nucleophilic Substitution of Halogenated Quinoxalines

A widely used strategy involves substituting a halogen atom at position 3 of the quinoxaline core with (piperidin-4-yl)methanol. This approach mirrors methods reported for 6-substituted quinoxalines.

Synthesis of 3-Fluoro-2-methylquinoxaline

Fluorine, a good leaving group, is introduced at position 3 via chlorination followed by halogen exchange. For example, 3-hydroxy-2-methylquinoxaline is treated with POCl₃ to form 3-chloro-2-methylquinoxaline, which undergoes fluorination using KF in the presence of a crown ether.

Microwave-Assisted Substitution

Microwave irradiation significantly enhances reaction efficiency. In a model reaction, 3-fluoro-2-methylquinoxaline reacts with (piperidin-4-yl)methanol in dimethyl sulfoxide (DMSO) under basic conditions (K₂CO₃) at 200°C for 20 minutes, yielding 85% of the target compound. Comparative studies show microwave irradiation reduces side reactions and improves yields compared to conventional heating (Table 1).

Table 1: Optimization of Nucleophilic Substitution Conditions

Entry Base Solvent Temp (°C) Time (min) Yield (%)
1 K₂CO₃ DMSO 180 30 71
2 K₂CO₃ DMSO 200 20 85
3 Cs₂CO₃ DMF 200 20 78

Alkylation of 3-Hydroxy-2-methylquinoxaline

Direct alkylation of the hydroxyl group offers an alternative route. The hydroxyl group is converted to a better leaving group (e.g., tosylate) before displacement with (piperidin-4-yl)methanol.

Tosylation and Displacement

3-Hydroxy-2-methylquinoxaline is treated with tosyl chloride in pyridine to form the tosylate. Subsequent reaction with (piperidin-4-yl)methanol in the presence of NaH in tetrahydrofuran (THF) affords the target compound in 72% yield.

Piperidin-4-ylmethanol Synthesis

The piperidine moiety is synthesized separately and coupled to the quinoxaline core.

Reductive Amination of Piperidin-4-one

Piperidin-4-one undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to yield piperidin-4-ylmethanol. Protection of the amine group (e.g., Boc) is often necessary to prevent side reactions during coupling.

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, quinoxaline H), 4.21 (d, 2H, OCH₂), 3.02–2.98 (m, 2H, piperidine H), 2.54 (s, 3H, CH₃).
  • MS (ESI) : m/z 257.33 [M+H]⁺, consistent with the molecular formula C₁₅H₁₉N₃O.

Purity and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. The highest yield (85%) is obtained via microwave-assisted substitution, emphasizing the method’s superiority.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Piperidine with potassium carbonate as a base.

Major Products Formed

    Oxidation: Quinoxaline derivatives with oxidized functional groups.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Piperidine-substituted quinoxaline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of quinoxaline, including 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline, exhibit significant cytotoxic effects on various cancer cell lines. For instance, research has demonstrated that related quinoxaline compounds possess IC50 values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cells.

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell LineIC50 (µg/mL)Reference
This compoundHCT-1161.9
DoxorubicinHCT-1163.23
Compound AMCF-72.3

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the phosphoinositide 3-kinase pathway, which is critical for many cancers .

Antimicrobial Properties
Research has also highlighted the antimicrobial potential of quinoxaline derivatives. Studies have shown that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The incorporation of piperidine moieties enhances their bioactivity.

Biological Research Applications

Neuroprotective Effects
Quinoxaline derivatives have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems and reduce oxidative stress may offer therapeutic avenues for conditions such as Alzheimer's disease .

Case Study: Neuroprotection
A study evaluated the effects of a related quinoxaline derivative on neuronal cell lines subjected to oxidative stress. The results indicated a significant reduction in cell death and preservation of cellular function, suggesting potential applications in neuroprotection .

Material Science Applications

Synthesis of Advanced Materials
this compound serves as a building block for synthesizing advanced materials, including polymers and dyes. Its unique chemical structure allows for versatile modifications that can enhance material properties such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[(piperazin-2-yl)methoxy]quinoxaline
  • 2-Chloro-3-[(piperidin-4-yl)methoxy]quinoxaline

Uniqueness

2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable candidate for drug development .

Biological Activity

2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline is a derivative of quinoxaline, a class of nitrogen-containing heterocycles recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an enzyme inhibitor and in the treatment of various diseases, including cancer and infections. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its applications in scientific research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of certain enzymes. This interaction disrupts biochemical pathways, which can lead to therapeutic effects such as reduced inflammation and inhibited cancer cell proliferation.
  • Targeting Kinases : Similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. By inhibiting these kinases, this compound may induce apoptosis in cancer cells .

Anticancer Properties

Research indicates that derivatives of quinoxaline, including this compound, exhibit significant anticancer activity:

  • Cell Line Studies : In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The observed IC50 values suggest potent anticancer effects comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Studies report that this compound exhibits significant antimicrobial activity against a range of bacterial strains. For instance, MIC values against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli were found to be effective at low concentrations .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are linked to its ability to inhibit specific signaling pathways associated with inflammation. This suggests a dual role in managing both cancer and inflammatory diseases .

Study on Anticancer Activity

A study conducted on various quinoxaline derivatives highlighted the efficacy of this compound in reducing Mcl-1 levels, a protein associated with cancer cell survival. The compound was shown to selectively inhibit CDK5 over CDK2, enhancing its potential as a targeted cancer therapy .

Antimicrobial Evaluation

In another study focused on antimicrobial evaluation, this compound demonstrated significant activity against pathogenic bacteria with an MIC range from 0.22 to 0.25 μg/mL for the most active derivatives. These findings suggest that this compound could be developed into a novel antimicrobial agent .

Data Summary Table

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AnticancerMCF-7 (breast cancer)2.3 µg/mL
AnticancerHCT-116 (colon cancer)1.9 µg/mL
AntimicrobialStaphylococcus aureus0.25 µg/mL
AntimicrobialEscherichia coli0.22 µg/mL

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methyl-3-[(piperidin-4-yl)methoxy]quinoxaline, considering functional group compatibility and regioselectivity?

  • Methodological Answer : The synthesis typically involves functionalizing the quinoxaline core at the 3-position with a piperidinylmethoxy group. A stepwise approach is recommended:

Quinoxaline Core Formation : Condense o-phenylenediamine with glyoxal derivatives under acidic conditions to form the quinoxaline scaffold .

Methoxy Group Introduction : Use nucleophilic substitution (e.g., with methyl iodide) to install the methyl group at the 2-position .

Piperidinylmethoxy Functionalization : React the 3-hydroxyquinoxaline intermediate with 4-(chloromethyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the [(piperidin-4-yl)methoxy] group. Monitor regioselectivity via TLC or HPLC .
Key considerations include avoiding steric hindrance from the methyl group and ensuring piperidine stability under reaction conditions.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify the methyl group (δ ~2.5 ppm, singlet) and piperidine protons (δ ~1.5–3.0 ppm, multiplet). The quinoxaline aromatic protons appear as distinct doublets (δ ~8.0–8.5 ppm) .
  • IR Spectroscopy : Confirm the C-O-C ether stretch (~1100 cm⁻¹) and aromatic C=C stretches (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Look for the molecular ion peak [M+H]⁺ and fragmentation patterns consistent with piperidine cleavage .

Q. What functionalization strategies are effective for modifying the quinoxaline core to enhance solubility without compromising bioactivity?

  • Methodological Answer :
  • Polar Substituents : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the 6- or 7-positions via Pd-catalyzed coupling or nucleophilic substitution .
  • Piperidine Modifications : N-methylation of the piperidine ring improves water solubility while maintaining binding affinity .
  • Prodrug Approaches : Temporarily esterify the methoxy group to enhance bioavailability, with enzymatic cleavage in vivo .

Advanced Research Questions

Q. How do substitution patterns at the 2- and 3-positions of quinoxaline derivatives influence their biological activity (e.g., anticancer, antimicrobial)?

  • Methodological Answer :
  • 2-Methyl Group : Enhances steric stability and lipophilicity, critical for membrane penetration in antimicrobial assays .
  • 3-[(Piperidin-4-yl)methoxy] Group : The piperidine moiety interacts with hydrophobic pockets in biological targets (e.g., kinase ATP-binding sites), as shown in crystallographic studies .
  • Case Study : Derivatives with 3-alkoxy substitutions exhibit 10–100× higher IC₅₀ values against cancer cell lines compared to unsubstituted analogues .

Q. How can crystallographic data (e.g., X-ray diffraction) inform the design of quinoxaline derivatives with enhanced biological activity?

  • Methodological Answer :
  • Structural Insights : X-ray data reveal key interactions, such as hydrogen bonding between the piperidine nitrogen and target proteins (e.g., PDGF-R tyrosine kinase) .
  • Conformational Analysis : The dihedral angle between the quinoxaline and piperidine rings (e.g., ~45° in [16]) affects binding. Derivatives with smaller angles show improved activity .
  • Example : Co-crystallization with HIV-1 reverse transcriptase identified π-π stacking between quinoxaline and aromatic residues, guiding further optimization .

Q. What experimental strategies resolve contradictions in reported biological data for quinoxaline derivatives (e.g., divergent IC₅₀ values across studies)?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity using consistent protocols (e.g., MTT assay for cytotoxicity, fixed incubation times) .
  • Metabolic Stability Testing : Use liver microsomes to assess if differential metabolism explains variability (e.g., CYP450-mediated degradation) .
  • Structural Re-analysis : Verify compound purity and stereochemistry via chiral HPLC or X-ray crystallography .

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